(S)-1-(2-Chloroacetyl)azetidine-2-carboxamide
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Overview
Description
(S)-1-(2-Chloroacetyl)azetidine-2-carboxamide is a chiral compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloroacetyl Group: This step involves the acylation of the azetidine ring with chloroacetyl chloride under controlled conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloroacetyl)azetidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxamide: Lacks the chloroacetyl group but shares the azetidine core.
®-1-(2-Chloroacetyl)azetidine-2-carboxamide: The enantiomer of the compound .
N-Substituted Azetidines: Variants with different substituents on the nitrogen atom.
Uniqueness
(S)-1-(2-Chloroacetyl)azetidine-2-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(S)-1-(2-Chloroacetyl)azetidine-2-carboxamide is a member of the azetidinone family, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article summarizes the synthesis, biological evaluations, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with amines or other nucleophiles under controlled conditions. The resulting azetidinone structure is confirmed through various spectroscopic techniques, including NMR and IR analyses.
Reaction Scheme
The general reaction pathway can be outlined as follows:
- Starting Materials : Chloroacetyl chloride and an appropriate amine.
- Reaction Conditions : Conducted in a solvent like DMF or DMSO at elevated temperatures.
- Product Formation : The azetidinone derivative is obtained after purification.
Antimicrobial Activity
Recent studies have demonstrated that azetidinones exhibit significant antimicrobial properties. For example, compounds derived from this class have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans.
Antimicrobial Testing
- Method : Disk diffusion method was employed to evaluate the antimicrobial activity.
- Results : Compounds were tested at a concentration of 100 µg/mL, showing varying degrees of inhibition compared to standard antibiotics like cefuroxime and fluconazole.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
This compound | E. coli | 12 |
Cefuroxime | Staphylococcus aureus | 20 |
Fluconazole | Candida albicans | 18 |
Anticancer Activity
Azetidinones have also been investigated for their anticancer properties. Notably, some derivatives have exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer).
Cytotoxicity Testing
- Method : MTT assay was used to assess cell viability after treatment with various concentrations of the compound.
- Results : The IC50 values for this compound were found to be significantly low, indicating potent activity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 17 |
HT-29 | 9 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Acta Pharmaceutica Sciencia reported that newly synthesized azetidinones showed excellent antibacterial properties against resistant strains, highlighting the potential of these compounds as new antimicrobial agents .
- Anticancer Properties : Research published in MDPI indicated that specific azetidinones displayed remarkable metabolic stability and high activity against colon cancer cells (IC50 = 9 nM), suggesting their potential use in cancer therapy .
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation .
Properties
Molecular Formula |
C6H9ClN2O2 |
---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
(2S)-1-(2-chloroacetyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C6H9ClN2O2/c7-3-5(10)9-2-1-4(9)6(8)11/h4H,1-3H2,(H2,8,11)/t4-/m0/s1 |
InChI Key |
ZLPMJCHXWRSESP-BYPYZUCNSA-N |
Isomeric SMILES |
C1CN([C@@H]1C(=O)N)C(=O)CCl |
Canonical SMILES |
C1CN(C1C(=O)N)C(=O)CCl |
Origin of Product |
United States |
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